3-Hydroxy-3-methylglutaryl CoA

Protein Acylation Post-Translational Modification Inborn Errors of Metabolism

Substituting HMG-CoA with other short-chain acyl-CoAs invalidates enzyme kinetics due to its unique bifurcated role in the mevalonate pathway and ketogenesis, distinct from monocarboxylate-CoAs. - Enables accurate Ki/IC50 determination for statin candidates using the native reductase substrate. - Validates HMGylation post-translational modification targets in cell-free acylation assays. - Serves as the mandatory high-purity reference standard for LC-MS/MS quantification (LLOQ 0.90 pmol) of HMG-CoA in biological matrices.

Molecular Formula C27H44N7O20P3S
Molecular Weight 911.7 g/mol
CAS No. 1553-55-5
Cat. No. B108364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methylglutaryl CoA
CAS1553-55-5
SynonymsS-(Hydrogen 3-Hydroxy-3-methylglutarate) Coenzyme A;  3-Hydroxy-3-methylglutaryl CoA;  3-Hydroxy-3-methylglutaryl Coenzyme A;  Hydroxymethylglutaryl CoA;  Hydroxymethylglutaryl Coenzyme A;  β-Hydroxy-β-methylglutaryl CoA;  β-Hydroxy-β-methylglutaryl-coenzy
Molecular FormulaC27H44N7O20P3S
Molecular Weight911.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O
InChIInChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)
InChIKeyCABVTRNMFUVUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HMG-CoA Identity & Procurement


3-Hydroxy-3-methylglutaryl CoA (HMG-CoA, CAS 1553-55-5) is an alpha,omega-dicarboxyacyl-CoA thioester with the molecular formula C27H44N7O20P3S and a molecular weight of 911.66 g/mol . It functions as a pivotal intermediate in the mevalonate pathway for isoprenoid and cholesterol biosynthesis, as well as in the ketogenesis pathway, where it is formed from acetyl-CoA and acetoacetyl-CoA by HMG-CoA synthase and subsequently cleaved to acetoacetate and acetyl-CoA by HMG-CoA lyase [1][2]. The biologically active form is the (S)-isomer [3]. Its procurement for research purposes is driven by its irreplaceable role as the native substrate in assays targeting HMG-CoA reductase (the target of statin drugs), HMG-CoA synthase, and HMG-CoA lyase.

Why HMG-CoA Analogs Are Not Interchangeable


The substitution of HMG-CoA with other short-chain acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA, succinyl-CoA) or structural analogs (e.g., 3-hydroxyglutaryl-CoA) in experimental protocols is scientifically invalid due to its unique combination of enzymatic specificity, inherent chemical reactivity, and distinct analytical behavior. Unlike malonyl-CoA, which primarily regulates fatty acid oxidation via CPT-1 inhibition, HMG-CoA acts as a dedicated substrate in the mevalonate pathway and ketogenesis, a bifurcation that defines its exclusive physiological niche [1]. Furthermore, HMG-CoA belongs to a specific subclass of dicarboxylate-CoAs (along with succinyl- and glutaryl-CoA) that undergo spontaneous intramolecular cyclization to form highly reactive anhydrides, a property that renders them uniquely capable of non-enzymatic protein acylation (HMGylation) and fundamentally distinguishes them from more stable monocarboxylate-CoAs like acetyl-CoA [2]. Even closely related structural analogs exhibit markedly different enzymatic interactions, with 3-hydroxyglutaryl-CoA acting as a potent competitive inhibitor rather than a substrate for HMG-CoA lyase, demonstrating that subtle structural deviations result in complete functional divergence [3]. These non-overlapping biochemical properties necessitate the use of authentic HMG-CoA for valid and reproducible results.

HMG-CoA Differentiation from Key Analogs


Non-Enzymatic Protein HMGylation Reactivity

HMG-CoA belongs to a class of short-chain dicarboxylate-CoAs (including succinyl-CoA and glutaryl-CoA) that undergo spontaneous intramolecular cyclization to form a highly reactive anhydride intermediate, which then non-enzymatically acylates protein lysine residues, a process termed HMGylation [1]. In stark contrast, the monocarboxylate-CoA acetyl-CoA and the dicarboxylate-CoA malonyl-CoA do not undergo this spontaneous cyclization and are significantly less reactive, requiring enzymatic transferases for efficient protein acylation under physiological conditions [2]. This intrinsic reactivity is not merely a theoretical construct; it manifests in vivo. The proteome of liver mitochondria from HMG-CoA lyase knockout mice, which accumulate HMG-CoA, is heavily HMGylated, demonstrating the direct consequence of elevated HMG-CoA concentrations [3].

Protein Acylation Post-Translational Modification Inborn Errors of Metabolism

Lyase Discrimination Against 3-Hydroxyglutaryl-CoA

The structural analog 3-hydroxyglutaryl-CoA, which differs by only a single methyl group, is not a substrate for HMG-CoA lyase but instead functions as a competitive inhibitor. This stark functional divergence is quantifiable: 3-hydroxyglutaryl-CoA competitively inhibits the HMG-CoA cleavage reaction with a Ki of 50 µM and also inhibits the lyase-catalyzed 3H exchange from acetyl-CoA with a Ki of 95 µM [1]. This demonstrates that even minor structural perturbations near the catalytic site completely ablate substrate turnover, underscoring the high specificity of HMG-CoA lyase for the native 3-hydroxy-3-methylglutaryl moiety.

Enzyme Kinetics Substrate Specificity Ketogenesis

LC-MS Detection Sensitivity Difference

When quantifying HMG-CoA alongside other short-chain acyl-CoAs using ion-pairing reversed-phase HPLC/MS, its lower limit of quantification (LLOQ) is 0.90 pmol. This is a significant, four-fold higher LLOQ compared to the 0.225 pmol achieved for other common acyl-CoAs in the same method, including malonyl-CoA, acetyl-CoA, propionyl-CoA, succinyl-CoA, and isobutyryl-CoA [1]. This difference in analytical sensitivity necessitates method adjustments, such as larger sample input or modified extraction protocols, when accurate quantification of HMG-CoA is required.

Analytical Chemistry LC-MS Metabolomics

Synthase Kinetics and Product Inhibition

HMG-CoA synthase (HMGS) catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. Kinetic characterization reveals that the enzyme's affinity for its substrates varies significantly between organisms. For example, the recombinant HMGS-1 from Blattella germanica exhibits a Km of 15.2 µM for acetyl-CoA and a Ki of 1.26 µM for acetoacetyl-CoA [1]. In contrast, the plant enzyme from Brassica juncea displays an apparent Km of 43 µM for acetyl-CoA and a Vmax of 0.47 µmol·mg⁻¹·min⁻¹ [2]. Crucially, HMG-CoA itself acts as a product inhibitor of the enzyme, a regulatory feature that is lost upon mutation of a specific histidine residue (H188N) [2].

Enzyme Kinetics Mevalonate Pathway HMG-CoA Synthase

Acetyl-Enzyme Intermediate Stability

During catalysis, HMG-CoA synthase forms a covalent acetyl-enzyme intermediate, a key step in the condensation reaction. This isolated acetyl-enzyme intermediate exhibits limited stability, with a half-life of only 7 minutes at 30°C and pH 7, although it is stable for many hours at 0°C [1]. This inherent instability of the catalytic intermediate, directly involving the HMG-CoA product, provides a direct measure of the compound's behavior in a key enzymatic context and is not a property of the free substrates acetyl-CoA or acetoacetyl-CoA.

Enzyme Mechanism Protein Chemistry Reaction Intermediate

Reductase Protection from Inactivation

HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis and the target of statin drugs, exhibits differential protection by its substrate and product. While mevalonate, the product, does not protect the enzyme from inactivation, HMG-CoA, the substrate, provides complete and irreversible protection against inactivation by modifying agents [1]. This property is critical for maintaining enzyme activity in vitro and for designing activity assays.

Statin Pharmacology Enzyme Regulation Drug Discovery

HMG-CoA Research Applications


Reductase Inhibitor Validation & Profiling

As the native substrate for HMG-CoA reductase, authentic HMG-CoA is indispensable for establishing baseline enzyme kinetics and determining accurate inhibition constants (Ki or IC50) for new chemical entities targeting this enzyme. Using the compound ensures that measured inhibition is specific to the enzyme's natural function, avoiding artifacts that could arise from synthetic or non-native substrate analogs. The ability of HMG-CoA to protect the enzyme from inactivation [1] can also be leveraged to improve assay robustness.

Non-Enzymatic Protein HMGylation Studies

HMG-CoA is the sole physiologically relevant acyl donor for the post-translational modification known as HMGylation [1]. Researchers exploring the scope, enzymatic regulation, and pathophysiological consequences of this modification must use HMG-CoA in cell-free acylation assays to validate target proteins and in cell culture studies to model conditions of elevated HMG-CoA. No analog can substitute for this specific chemical reactivity [2].

Targeted LC-MS Metabolomics Development

Accurate quantification of HMG-CoA in biological matrices is essential for studies on cholesterol homeostasis, ketogenesis, and certain inborn errors of metabolism. The compound's distinct analytical behavior, specifically its higher LLOQ (0.90 pmol) compared to other short-chain acyl-CoAs [1], makes it a critical reference standard. Using a high-purity HMG-CoA standard is mandatory for establishing reliable calibration curves and ensuring the specificity and sensitivity of the analytical method.

Synthase & Lyase Structural Studies

For structural biology studies aimed at trapping enzyme-substrate complexes or catalytic intermediates (e.g., via X-ray crystallography or cryo-EM), the use of authentic HMG-CoA is a prerequisite. The metastable nature of the acetyl-enzyme intermediate (t1/2 = 7 min at 30°C) [1] dictates the experimental conditions for such work. Furthermore, the stark functional difference between HMG-CoA and its analog 3-hydroxyglutaryl-CoA, which acts only as an inhibitor (Ki = 50 µM) [2], highlights the need for the native compound to accurately map the active site architecture and catalytic mechanism.

Technical Documentation Hub

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